sodium;2-phenoxyacetate
Description
Historical Trajectory and Foundational Research Context
The scientific journey of phenoxyacetic acid and its salts dates back to the late 19th century. The first reported synthesis of phenoxyacetic acid, the parent acid of sodium 2-phenoxyacetate, occurred in 1880. This foundational method involved the reaction of sodium phenolate (B1203915) with sodium chloroacetate (B1199739) in hot water. wikipedia.org This Williamson ether synthesis approach laid the groundwork for the future production of phenoxyacetate (B1228835) derivatives.
A pivotal moment in the history of related compounds came in the 1940s with the discovery and development of phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). wikipedia.orgnih.govencyclopedia.pub These compounds, structural analogues of plant auxins, revolutionized agriculture by selectively controlling broadleaf weeds. wikipedia.orgencyclopedia.pub While not a direct herbicide itself, the study of these compounds spurred further interest in the broader class of phenoxyalkanoic acids, including phenoxyacetic acid and its salts.
Foundational research on sodium 2-phenoxyacetate itself includes detailed studies of its synthesis and structural properties. The preparation is typically achieved by neutralizing phenoxyacetic acid with sodium hydroxide (B78521) or through a one-pot synthesis reacting phenol (B47542) and chloroacetic acid in an excess of sodium hydroxide solution. nih.govgoogle.com A significant step in its characterization was the determination of its crystal structure. X-ray diffraction studies revealed the coordination sphere of the sodium ion and the conformation of the phenoxyacetate anion in the solid state. rsc.orgresearchgate.net
Overview of Research Domains and Significant Contributions
The utility of sodium 2-phenoxyacetate spans several key research domains, primarily as a crucial intermediate in the synthesis of more complex molecules with significant biological activities.
Pharmaceutical Research:
In the pharmaceutical industry, sodium 2-phenoxyacetate serves as a vital precursor. One of its most notable applications is in the fermentation process for the production of Penicillin V. google.comniacet.com It is also employed as a starting material or intermediate in the synthesis of various other pharmaceutical agents. For instance, research has demonstrated its use in creating novel anti-inflammatory drugs. Derivatives of phenoxyacetic acid have been synthesized and evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), a key target in inflammation. nih.govmdpi.com Furthermore, the phenoxyacetate backbone is a common motif in the design of new therapeutic agents, including potential treatments for metabolic disorders. ontosight.aigoogle.com
Agrochemical Research:
Building on the legacy of phenoxy herbicides, sodium 2-phenoxyacetate continues to be relevant in the agrochemical sector. It functions as an intermediate in the manufacture of certain herbicides and plant growth regulators. google.combusinessresearchinsights.comindustrygrowthinsights.com While phenoxyacetic acid itself has weak herbicidal activity, its derivatives are potent agents for weed control. wikipedia.org Research in this area focuses on synthesizing new phenoxyacetate derivatives with improved efficacy and selectivity. mdpi.com Studies have also explored the use of phenoxyacetic acids as plant growth regulators at lower concentrations. researchgate.net
Synthetic Chemistry:
In the broader field of synthetic chemistry, sodium 2-phenoxyacetate is a versatile building block. Its structure, featuring a reactive carboxylic acid group and a stable ether linkage, allows for a variety of chemical modifications. Researchers have utilized it in the synthesis of novel heterocyclic compounds with potential antibacterial properties. For example, a derivative, sodium 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl) phenoxy) acetate (B1210297) (Na-POPA), has been synthesized and investigated for its antibacterial activity. nih.govresearchgate.net
Table 1: Key Research Findings and Contributions of Sodium 2-Phenoxyacetate
| Research Domain | Specific Contribution | Compound(s) Studied | Key Finding |
| Pharmaceuticals | Precursor for Antibiotics | Sodium 2-phenoxyacetate | Used in the fermentation of Penicillin V. google.comniacet.com |
| Anti-inflammatory Agents | Phenoxyacetic acid derivatives | Novel derivatives show selective COX-2 inhibition. nih.govmdpi.com | |
| Antibacterial Agents | Sodium 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl) phenoxy) acetate | Synthesized and showed potential antibacterial activity. nih.govresearchgate.net | |
| Agrochemicals | Herbicide Intermediate | Sodium 2-phenoxyacetate | Intermediate for manufacturing herbicides. google.combusinessresearchinsights.comindustrygrowthinsights.com |
| Plant Growth Regulation | Phenoxyacetic acids | Can act as plant growth regulators at low concentrations. researchgate.net | |
| Synthetic Chemistry | Versatile Building Block | Sodium 2-phenoxyacetate | Used to synthesize various organic compounds. mdpi.com |
Current Research Landscape and Emerging Academic Directions
The contemporary research landscape for sodium 2-phenoxyacetate is characterized by a focus on developing novel applications and improving existing processes. Market analyses indicate a steady growth projection for sodium phenoxyacetate, driven by its demand in the pharmaceutical and agrochemical sectors. businessresearchinsights.comdataintelo.commarketmonitorglobal.com
Current academic and industrial research is exploring several promising avenues:
Advanced Drug Delivery Systems: A significant emerging direction is the incorporation of sodium 2-phenoxyacetate derivatives into advanced drug delivery systems. For instance, researchers have developed pH-responsive hydrogels using natural polymers like gelatin and sodium alginate to carry a novel antibacterial derivative of sodium 2-phenoxyacetate. nih.govresearchgate.net This approach aims to control the release of the active compound, potentially enhancing its therapeutic efficacy.
Novel Bioactive Molecules: The synthesis of new phenoxyacetic acid derivatives with enhanced biological activities remains a vibrant area of research. Recent studies have focused on designing and synthesizing novel phenoxyacetic acid derivatives as highly selective COX-2 inhibitors with improved safety profiles for the treatment of inflammation. nih.govmdpi.com These studies often involve computational modeling to predict the interaction of these new molecules with their biological targets.
Sustainable Chemistry and Green Applications: There is a growing interest in applying the principles of green chemistry to the synthesis and application of phenoxyacetate derivatives. This includes the development of more environmentally friendly synthetic methods and the exploration of novel applications, such as the creation of phenoxyacetate-based ionic liquids for use as multifunctional materials, for example, in the preservation of citrus fruits. researchgate.net
Material Science: The chemical properties of sodium 2-phenoxyacetate make it a candidate for applications in material science. Research is ongoing to explore its use in the production of specialty chemicals, such as adhesives and sealants. dataintelo.com
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTJBFNYRRZIDZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Sodium 2 Phenoxyacetate
Classical and Contemporary Synthesis Pathways of Sodium 2-Phenoxyacetate
The synthesis of sodium 2-phenoxyacetate is primarily achieved through variations of the Williamson ether synthesis. This involves the reaction of a phenolate (B1203915) with a haloacetate, followed by the formation of the sodium salt.
The classical preparation of sodium 2-phenoxyacetate involves a two-step process. First, phenol (B47542) is reacted with sodium hydroxide (B78521) to form sodium phenolate. Separately, chloroacetic acid is neutralized with a base like sodium carbonate or sodium hydroxide to form sodium chloroacetate (B1199739). google.com These two intermediates are then reacted together in an aqueous solution to form sodium 2-phenoxyacetate. google.com The reaction is an Sₙ2 nucleophilic substitution where the phenoxide ion attacks the alpha-carbon of the chloroacetate, displacing the chloride ion.
A more contemporary and streamlined approach involves a one-step reaction. In this method, phenol and chloroacetic acid are added directly to an aqueous solution of sodium hydroxide and heated. google.com The sodium hydroxide serves both to convert phenol into the more nucleophilic sodium phenolate and to neutralize the chloroacetic acid. Using an excess of sodium hydroxide provides the necessary alkaline environment for the reaction to proceed efficiently. google.com
Optimization of this one-pot synthesis focuses on several key parameters to maximize yield and purity. Research and patent literature indicate that the molar ratio of reactants, reaction temperature, and concentration of the sodium hydroxide solution are critical factors. google.com Kinetic studies on the reaction between substituted phenoxyacetate (B1228835) ions and ethyl bromoacetate (B1195939) show that electron-releasing substituents on the phenoxy ring accelerate the reaction, while electron-withdrawing groups retard it, which is consistent with a nucleophilic substitution mechanism. ias.ac.in
Table 1: Optimized Parameters for One-Pot Synthesis of Sodium 2-Phenoxyacetate
| Parameter | Optimized Value/Range | Rationale | Source |
| Molar Ratio (NaOH : Phenol) | 2.5-3.125 : 1 | Ensures complete conversion of phenol to sodium phenolate and provides the necessary alkaline environment for the reaction. | google.com |
| Molar Ratio (Chloroacetic Acid : Phenol) | 1-1.75 : 1 | An excess of chloroacetic acid can help drive the reaction to completion. | google.com |
| Reaction Temperature | 75-95 °C | Provides sufficient energy for the reaction to proceed at an efficient rate without significant decomposition. | google.com |
| NaOH Concentration | 9-25% | A low concentration reduces yield, while a very high concentration leads to poor fluidity of the reaction mixture. | google.com |
| Crystallization Temperature | 25-30 °C | Cooling the solution after the reaction allows for the direct crystallization of the sodium phenoxyacetate product from the reaction mixture. | google.com |
This process boasts a high yield of over 95% and produces a product with a purity exceeding 99%. google.com Traditional methods, which might involve using organic solvents like toluene (B28343), present toxicity and safety hazards (e.g., explosion risk) and are less desirable for industrial production. google.com The one-step aqueous method is therefore safer, more environmentally friendly, and more cost-effective. google.com Process control in related syntheses, such as for 2-methyl-4-chloro-sodium phenoxy acetate (B1210297), involves careful management of reaction temperatures (125-140 °C) and reaction times (8-10 hours) during the etherification step. google.com
Modern synthetic chemistry emphasizes sustainability and the principles of green chemistry. The one-step synthesis of sodium 2-phenoxyacetate aligns with these principles by using water as the reaction solvent. Water is inexpensive, non-toxic, and non-flammable, making the process inherently safer and more environmentally benign compared to methods requiring organic solvents. google.com
Another green approach applicable to the synthesis of phenoxyacetate derivatives is the use of phase transfer catalysis (PTC). PTC allows for reactions between reactants in different phases (e.g., an aqueous phase and an organic phase) by using a phase transfer agent, such as a quaternary ammonium (B1175870) salt. This can enhance reaction rates and eliminate the need for harsh solvents or conditions. revmaterialeplastice.ro These sustainable methods reduce waste, improve safety, and are more economical for industrial applications. google.com
Advanced Synthetic Strategies for Phenoxyacetate Derivatives
The basic phenoxyacetate structure serves as a scaffold for the synthesis of a wide array of derivatives with diverse applications. mdpi.comdataintelo.com Advanced strategies focus on modifying either the aromatic phenoxy ring or the acetate side chain to tune the molecule's properties.
The phenoxy ring can be functionalized by introducing various substituents, which can significantly alter the molecule's biological activity and chemical properties. This is typically achieved by starting the synthesis with an already substituted phenol.
For instance, researchers have synthesized phenoxyacetic acid derivatives by reacting substituted phenols—containing groups like halogens, methyl groups, or formyl (aldehyde) groups—with ethyl bromoacetate or ethyl chloroacetate. mdpi.comresearchgate.net The resulting functionalized ethyl phenoxyacetate can then be hydrolyzed to the corresponding phenoxyacetic acid. mdpi.com Examples include the synthesis of compounds starting from 5-chlorovanillin or other substituted aldehydes to create complex chromanone derivatives that incorporate a functionalized phenoxyacetate moiety. nih.gov
The acetate side chain, with its carboxylic acid group, is a prime site for structural modification. The carboxylic acid can be readily converted into other functional groups such as esters, amides, and hydrazides. mdpi.comresearchgate.net
Esterification: The parent phenoxyacetic acid can be reacted with various alcohols to form esters. The synthesis often starts by creating an ethyl or methyl ester of phenoxyacetic acid by reacting a phenol with ethyl or methyl chloroacetate. researchgate.netunimore.it
Amide and Hydrazide Formation: The carboxylic acid of phenoxyacetic acid can be activated and then reacted with amines or hydrazines to form amides and hydrazides, respectively. mdpi.comresearchgate.net For example, 2,4,5-trichloro-phenoxyacetic acid has been converted to its corresponding hydrazide, which then serves as a precursor for coupling with amino acids to create more complex phenoxy acetamide (B32628) derivatives. mdpi.com In other work, various substituted phenoxyacetic acids were coupled with nicotinic hydrazide or isonicotinic hydrazide to produce novel derivatives. researchgate.net These modifications can lead to compounds with significant biological activities. mdpi.commdpi.com
Table 2: Examples of Synthesized Phenoxyacetate Derivatives with Structural Modifications
| Starting Material (Phenol Derivative) | Modifying Reagent | Modification Type | Resulting Derivative Class | Source |
| Substituted Aldehydes (e.g., 2-hydroxy-5-bromobenzaldehyde) | Ethyl bromoacetate, then Benzohydrazide | Phenoxy Moiety & Acetate Side Chain | Hydrazones of phenoxyacetic acid | mdpi.com |
| 2,4,5-trichlorophenol | Ethyl chloroacetate, then Hydrazine (B178648) hydrate, then Amines | Phenoxy Moiety & Acetate Side Chain | Phenoxy acetamide derivatives | mdpi.com |
| Substituted Phenols | Ethyl chloroacetate, then Sodium hydroxide | Phenoxy Moiety | Substituted phenoxyacetic acids | researchgate.net |
| Phenoxyacetic acids | Nicotinic hydrazide / Isonicotinic hydrazide | Acetate Side Chain | N'-(2-phenoxyacetyl)nicotinohydrazides | researchgate.net |
| Phenol | Ethyl bromoacetate, then Sodium borohydride | Acetate Side Chain | 2-phenoxyethan-1-ol | unimore.it |
| 4-hydroxyazobenzene | Ethyl chloroacetate, then Hydrolysis | Phenoxy Moiety | Phenylazophenoxyacetic acids | revmaterialeplastice.ro |
Stereoselective Synthesis of Enantiomeric Analogues
The development of stereoselective synthetic routes to access enantiomerically pure or enriched analogues of 2-phenoxyacetic acid is a significant area of research, primarily driven by the often-stereospecific interactions of chiral molecules in biological systems. While the final conversion to the sodium salt is a straightforward acid-base reaction, the critical step lies in the enantioselective synthesis or resolution of the parent acid or its derivatives. Key methodologies include classical resolution using chiral resolving agents, the application of chiral auxiliaries, and enzymatic kinetic resolution.
Classical Resolution with Chiral Amines: A well-established method for separating enantiomers of a racemic carboxylic acid, such as 2-phenoxyacetic acid, involves the formation of diastereomeric salts with a chiral amine. The differing solubilities of these diastereomeric salts in a given solvent allow for their separation by fractional crystallization. For instance, chiral naphthylalkylamines have been effectively used for the resolution of α-(phenoxy)phenylacetic acid derivatives. nih.gov The choice of the chiral amine and the crystallization solvent are crucial factors that determine the efficiency of the resolution. google.com After separation, the desired enantiomer of the acid can be recovered from the diastereomeric salt by treatment with a strong acid, followed by extraction. The resulting enantiomerically enriched 2-phenoxyacetic acid can then be converted to its sodium salt.
Chiral Auxiliaries: Another powerful strategy for stereoselective synthesis involves the use of a chiral auxiliary. This approach entails the covalent attachment of a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective transformation. For example, (R)-pantolactone has been employed as a chiral auxiliary in the synthesis of (S)-2-aryloxy carboxylic acids. saudijournals.com The auxiliary guides the stereochemical outcome of the reaction, and after the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. This method offers a high degree of stereocontrol.
Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution relies on the ability of enzymes, such as lipases or proteases, to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. For instance, the chemoenzymatic synthesis of enantioenriched (R)- and (S)-aryloxyalkanoic herbicides has been demonstrated, showcasing the potential of this approach. innovareacademics.in Penicillin G acylase has also been utilized for the enantioselective synthesis of related phenylacetamides, where the enzyme's selectivity is influenced by the choice of acyl donor. nih.gov These biocatalytic methods can provide high enantiomeric excess (ee) under mild reaction conditions.
The following table summarizes key aspects of these stereoselective approaches.
| Method | Principle | Key Reagents/Components | Advantages |
| Classical Resolution | Formation and separation of diastereomeric salts. | Chiral amines (e.g., naphthylalkylamines) | Well-established, scalable. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide stereoselective reactions. | (R)-pantolactone | High stereocontrol. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. | Lipases, Penicillin G acylase | High enantioselectivity, mild conditions, environmentally friendly. |
Heterocyclic Ring System Incorporation
The incorporation of heterocyclic ring systems into the 2-phenoxyacetate scaffold is a widely explored synthetic avenue to generate novel derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule. The synthesis of such derivatives typically involves the reaction of a suitably functionalized phenoxyacetic acid or its precursor with reagents that enable the construction of the desired heterocyclic ring.
Pyrazole (B372694) Derivatives: Phenoxyacetic acid derivatives containing a pyrazole ring have been synthesized through various routes. One common method involves the condensation of a chalcone (B49325) derived from a substituted phenoxyacetic acid with a hydrazine derivative. For example, substituted phenoxyacetic acid-derived pyrazolines have been prepared by reacting 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy}acetic acid with different acid hydrazides. researchgate.net Another approach involves the reaction of a hydrazide of a phenoxyacetic acid with a 1,3-dicarbonyl compound, such as acetylacetone, to form the pyrazole ring. nih.gov
Thiazole (B1198619) Derivatives: The synthesis of thiazole-containing phenoxyacetic acid derivatives often utilizes the Hantzsch thiazole synthesis or variations thereof. A typical procedure involves the reaction of a thioamide with an α-haloketone. For instance, a phenoxy thiazole derivative has been synthesized by coupling 2-(2,4-difluorophenoxy)acetic acid with 2-amino-4-(4-bromophenyl)thiazole. researchgate.net Another example is the synthesis of (2-methyl-4-[4-methyl-2-(4-trifluoromethylphenyl)-thiazole-5-ylmethylsulfanyl]phenoxy)acetic acid, which involves the S- and O-alkylation of mercaptocresol with thiazolyl methyl chloride and ethyl bromoacetate, respectively.
1,3,4-Oxadiazole (B1194373) Derivatives: Derivatives of 2-phenoxyacetic acid incorporating a 1,3,4-oxadiazole ring are commonly synthesized from a phenoxyacetic acid hydrazide precursor. The hydrazide can be cyclized with various reagents to form the oxadiazole ring. For example, refluxing the hydrazide with formic acid yields the parent 1,3,4-oxadiazole. Alternatively, reaction with carbon disulfide in the presence of a base leads to the formation of a 1,3,4-oxadiazole-2-thione.
1,2,4-Triazole Derivatives: The synthesis of 1,2,4-triazole-containing phenoxyacetic acid derivatives can be achieved through several methods. One route involves the reaction of a phenoxyacetic acid with a bromo-triazole derivative, such as 2-bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one. Another strategy involves the formation of bis-[4-amino-5-mercapto-1,2,4-triazol-3-ylmethyleneoxy]phenylenes from bis-phenoxyacetic acids and thiocarbohydrazide (B147625) in a one-pot synthesis.
The table below provides a summary of synthetic approaches for incorporating these heterocyclic rings.
| Heterocyclic Ring | General Synthetic Approach | Starting Materials from Phenoxyacetic Acid |
| Pyrazole | Condensation of a phenoxyacetyl-derived chalcone with hydrazines. | 2-{4-[3-(Aryl)-3-oxo-1-propenyl]-phenoxy}acetic acid |
| Reaction of a phenoxyacetic acid hydrazide with a 1,3-dicarbonyl compound. | Hydrazide of phenoxyacetic acid | |
| Thiazole | Coupling of a phenoxyacetic acid with an amino-thiazole. | Phenoxyacetic acid |
| S- and O-alkylation of a mercaptophenol with a thiazolyl halide and a haloacetate. | Mercaptophenol, Thiazolyl methyl chloride, Ethyl bromoacetate | |
| 1,3,4-Oxadiazole | Cyclization of a phenoxyacetic acid hydrazide. | Hydrazide of phenoxyacetic acid |
| 1,2,4-Triazole | Reaction of a phenoxyacetic acid with a bromo-triazole derivative. | Phenoxyacetic acid |
| Reaction of a bis-phenoxyacetic acid with thiocarbohydrazide. | bis-Phenoxyacetic acid |
Spectroscopic and Diffractional Characterization in Academic Investigations
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of sodium 2-phenoxyacetate.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis and Band Assignments
The FT-IR spectrum of sodium 2-phenoxyacetate is characterized by a series of distinct absorption bands that correspond to the vibrational frequencies of its constituent bonds. A key feature in the spectrum is the absence of the broad ν(OH) band, which is characteristic of the parent phenoxyacetic acid. This, along with the disappearance of the C=O band typically found between 1703 and 1736 cm⁻¹, confirms the deprotonation of the carboxylic acid group and the formation of the sodium salt. semanticscholar.org
The most prominent bands in the FT-IR spectrum are associated with the carboxylate group (COO⁻). The asymmetric stretching vibration, νₐₛ(COO⁻), and the symmetric stretching vibration, νₛ(COO⁻), are particularly diagnostic. In addition to the carboxylate vibrations, the spectrum shows characteristic bands for the aromatic ring and the ether linkage. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) group is observed at lower wavenumbers. semanticscholar.org
Table 1: FT-IR Spectral Data and Band Assignments for Sodium 2-phenoxyacetate
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3060 | ν(C-H) | Aromatic C-H stretch |
| ~2925 | νₐₛ(CH₂) | Asymmetric CH₂ stretch |
| ~1605 | νₐₛ(COO⁻) | Asymmetric COO⁻ stretch |
| ~1590, ~1490 | ν(C=C) | Aromatic ring stretching |
| ~1410 | νₛ(COO⁻) | Symmetric COO⁻ stretch |
| ~1300 | β(COO⁻) | In-plane COO⁻ deformation |
| ~1240 | ν(O-CH₂) | O-CH₂ stretch |
Note: The exact positions of the peaks can vary slightly depending on the experimental conditions.
Raman Spectroscopy Characterization and Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR analysis. The Raman spectrum of sodium 2-phenoxyacetate also shows characteristic bands for the aromatic system and the carboxylate group. semanticscholar.org The symmetric stretching vibration of the carboxylate group, νₛ(COO⁻), often gives a strong signal in the Raman spectrum. Vibrations of the aromatic ring, such as the ring breathing modes, are also typically prominent. semanticscholar.org
Analysis of the Raman spectrum helps in assigning vibrational modes that may be weak or inactive in the FT-IR spectrum. semanticscholar.org The combination of both FT-IR and Raman data allows for a more complete and reliable assignment of the fundamental vibrational modes of the molecule.
Table 2: Raman Spectral Data and Vibrational Mode Assignments for Sodium 2-phenoxyacetate
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3065 | ν(C-H) | Aromatic C-H stretch |
| ~1600 | ν(C=C) | Aromatic ring stretching |
| ~1420 | νₛ(COO⁻) | Symmetric COO⁻ stretch |
| ~1245 | ν(O-CH₂) | O-CH₂ stretch |
| ~1000 | Aromatic ring breathing |
Note: The exact positions and relative intensities of Raman bands can vary.
Comparative Spectroscopic Studies with Phenoxyacetic Acid and Related Salts
When comparing the vibrational spectra of sodium 2-phenoxyacetate with its parent compound, phenoxyacetic acid, significant differences are observed, primarily in the regions associated with the carboxylic acid group. semanticscholar.org
Carboxyl Group vs. Carboxylate Group: The most notable change is the disappearance of the strong, broad O-H stretching band (around 3000 cm⁻¹) and the C=O stretching band (around 1700-1730 cm⁻¹) of the carboxylic acid in the spectrum of the sodium salt. semanticscholar.org These are replaced by the strong asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻) at approximately 1605 cm⁻¹ and 1410 cm⁻¹, respectively. semanticscholar.org
Aromatic System: The formation of the salt also influences the electronic distribution within the aromatic ring, leading to shifts in the positions and changes in the intensities of the aromatic C=C and C-H vibrational bands. semanticscholar.org
Alkyl Chain: Changes are also noted in the alkyl chain part of the molecule. For instance, in the IR spectrum of sodium phenoxyacetate (B1228835), the wavenumbers of the asymmetric CH₂ stretching and the O-CH₂ stretching bands shift to higher values, while the symmetric CH₂ stretching band shifts to a lower value compared to phenoxyacetic acid. semanticscholar.org
These spectral shifts provide clear evidence of the salt formation and can be used to study the interaction between the sodium cation and the phenoxyacetate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable technique for confirming the molecular structure of sodium 2-phenoxyacetate by providing detailed information about the chemical environment of the hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of sodium 2-phenoxyacetate provides a distinct fingerprint of the proton environments within the molecule. The spectrum typically shows signals corresponding to the aromatic protons and the methylene protons.
The protons on the aromatic ring appear as a complex multiplet in the downfield region, generally between 6.8 and 7.4 ppm. Their specific chemical shifts and coupling patterns depend on their position (ortho, meta, para) relative to the ether linkage. The methylene protons (O-CH₂) adjacent to the carboxylate group typically appear as a singlet further upfield, usually in the range of 4.4 to 4.7 ppm. The integration of these signals confirms the ratio of aromatic to methylene protons. semanticscholar.org
Compared to phenoxyacetic acid, all proton signals in sodium 2-phenoxyacetate are shifted to lower ppm values (diamagnetically shifted), which is a characteristic tendency for molecules where a decrease in aromaticity is observed upon salt formation. semanticscholar.org
Table 3: ¹H NMR Spectral Data for Sodium 2-phenoxyacetate
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.2 - 7.4 | Multiplet | Aromatic protons (ortho, meta) |
| ~6.8 - 7.0 | Multiplet | Aromatic protons (para) |
Note: Chemical shifts are typically referenced to an internal standard like TMS and can vary depending on the solvent used (e.g., DMSO-d₆).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments in sodium 2-phenoxyacetate. The spectrum will show distinct signals for the carboxylate carbon, the aromatic carbons, and the methylene carbon.
The carboxylate carbon (COO⁻) is typically the most downfield signal, appearing around 170-175 ppm. The aromatic carbons resonate in the region of approximately 114 to 158 ppm. The carbon attached to the ether oxygen (ipso-carbon) is the most deshielded of the aromatic carbons. The methylene carbon (O-CH₂) signal appears further upfield, usually around 65-70 ppm. Similar to the ¹H NMR spectrum, the ¹³C NMR signals for sodium 2-phenoxyacetate are generally shifted to lower ppm values compared to phenoxyacetic acid. semanticscholar.org
Table 4: ¹³C NMR Spectral Data for Sodium 2-phenoxyacetate
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172 | Carboxylate carbon (COO⁻) |
| ~158 | Aromatic carbon (C-O) |
| ~129 | Aromatic carbons (meta) |
| ~121 | Aromatic carbon (para) |
| ~114 | Aromatic carbons (ortho) |
Note: Chemical shifts are referenced to an internal standard and can be influenced by the solvent.
Multi-dimensional NMR Techniques for Complex Structural Determination
While one-dimensional NMR provides fundamental information, multi-dimensional NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complete bonding network, especially in complex molecules. wikipedia.orgiajps.com For a molecule like the phenoxyacetate anion, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique identifies protons that are coupled to each other, typically through two or three bonds. In the phenoxyacetate anion, a COSY spectrum would show correlations between the aromatic protons on the phenyl ring, confirming their ortho, meta, and para relationships. For instance, the proton ortho to the ether linkage would show a cross-peak with its adjacent meta proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. wikipedia.org It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methylene (–CH₂–) protons to their specific carbon.
Although specific multi-dimensional NMR studies for sodium 2-phenoxyacetate are not extensively documented in public literature, data for the parent phenoxyacetic acid is available and serves as a reliable proxy for interpreting the anionic component. bmrb.iochemicalbook.com These techniques collectively allow for a complete and confident assignment of the molecular skeleton.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the precise molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of the neutral sodium 2-phenoxyacetate (C₈H₇NaO₃) is 174.02928836 Da. nih.gov HRMS analysis of the phenoxyacetate anion (C₈H₇O₃⁻) would yield a measured mass-to-charge ratio (m/z) extremely close to its theoretical value of 151.0400, thereby confirming its elemental composition of C₈H₇O₃. This high degree of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different chemical formulas.
Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to analyze salts like sodium 2-phenoxyacetate. In ESI, the compound is typically observed as its constituent ions. In negative ion mode ESI-MS, the phenoxyacetate anion ([M-Na]⁻) would be detected at an m/z corresponding to its molecular weight (approx. 151 u).
Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the ion and elucidate its structure. researchgate.net The fragmentation of the molecular ion is not random; it proceeds through predictable pathways that result in stable daughter ions and neutral losses. chemguide.co.ukslideshare.net
For the phenoxyacetate anion (m/z 151), a plausible fragmentation pathway would involve:
Loss of CO₂: A common fragmentation for carboxylates is the neutral loss of carbon dioxide (44 Da), leading to the formation of a phenoxymethyl (B101242) anion (C₇H₇O⁻) at m/z 107.
Formation of the Phenoxide Ion: Cleavage of the ether bond can result in the formation of the highly stable phenoxide ion (C₆H₅O⁻) at m/z 93, with the neutral loss of ketene (B1206846) (C₂H₂O, 42 Da). This is often a dominant peak due to the stability of the resulting anion.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment (m/z) | Neutral Loss | Mass of Loss (Da) |
|---|---|---|---|---|
| 151.04 | [C₇H₇O]⁻ (Phenoxymethyl anion) | 107.05 | CO₂ | 44.00 |
| 151.04 | [C₆H₅O]⁻ (Phenoxide ion) | 93.03 | C₂H₂O (Ketene) | 42.01 |
X-ray Diffraction Studies of Crystalline Forms
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
The crystal structure of sodium 2-phenoxyacetate has been determined, specifically in its hemihydrate form (Na⁺·C₈H₇O₃⁻·0.5H₂O). iucr.orgresearchgate.net The structure was first solved using X-ray photography and later redetermined with higher precision at a low temperature (160 K). iucr.org The compound crystallizes in the monoclinic space group C2/c. researchgate.net In this structure, the sodium ion is coordinated to six oxygen atoms in a distorted octahedral geometry. iucr.orgresearchgate.net Five of these oxygens come from four different phenoxyacetate anions, and the sixth is from a water molecule. researchgate.net
| Parameter | Value |
|---|---|
| Formula | Na⁺·C₈H₇O₃⁻·0.5H₂O |
| Molecular Weight | 183.13 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 34.149 (11) |
| b (Å) | 7.654 (3) |
| c (Å) | 6.144 (2) |
| β (°) | 98.02 (3) |
| Volume (ų) | 1590.2 (10) |
| Z (formula units/cell) | 8 |
The crystal packing of sodium 2-phenoxyacetate hemihydrate is characterized by a distinctive ribbon-like structure. iucr.org The core of this structure is formed by Na–O coordination bonds, creating a ribbon that runs parallel to the researchgate.net crystallographic direction. iucr.org Within this ribbon, Na₂O₂ square units are present, half of which are bridged by the water molecules that lie across twofold rotation axes. iucr.orgresearchgate.net
Co-crystallization Phenomena and Hydrogen Bonding Networks
In the realm of crystal engineering, the study of co-crystallization and the resultant hydrogen bonding networks provides deep insights into the supramolecular assembly of chemical compounds. For sodium;2-phenoxyacetate, investigations have revealed its participation in forming intricate crystalline structures, notably through co-crystallization with its conjugate acid, phenoxyacetic acid. This phenomenon gives rise to a distinct co-crystal, sodium hydrogen bis(phenoxyacetate), which has been a subject of detailed spectroscopic and diffractional analysis.
A significant example of this is the formation of sodium hydrogen bis(phenoxyacetate) (Na⁺·H⁺·2C₈H₇O₃⁻) researchgate.netresearchgate.net. This co-crystal presents a noteworthy instance of a short, strong hydrogen bond, a feature of considerable interest in structural chemistry.
Detailed Research Findings
Diffraction studies have been pivotal in elucidating the precise solid-state arrangement of sodium hydrogen bis(phenoxyacetate). X-ray diffraction analysis has confirmed the formation of a co-crystal where the sodium cation, a proton, and two phenoxyacetate anions are present in the asymmetric unit researchgate.net. The anions and the sodium atoms are positioned across twofold axes within the crystal lattice researchgate.netnih.gov.
The most striking feature of this co-crystal is the presence of a short "Speakman-type" hydrogen bond between the two phenoxyacetate moieties researchgate.netnih.gov. This type of hydrogen bond is characterized by a very short distance between the two oxygen atoms of the carboxylate groups, indicating a strong interaction. In the case of sodium hydrogen bis(phenoxyacetate), the O···O distance is reported to be 2.413 (2) Å researchgate.netnih.gov. This is significantly shorter than a typical O-H···O hydrogen bond, suggesting a high degree of proton sharing between the two phenoxyacetate anions.
Spectroscopic investigations, including FT-IR, Raman, and NMR spectroscopy, alongside density functional theory (DFT) calculations, have further corroborated the structural findings for sodium phenoxyacetate and its derivatives. These studies highlight the changes in vibrational frequencies and chemical shifts upon the formation of the sodium salt from phenoxyacetic acid. For instance, the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) in sodium phenoxyacetate are distinctly different from the carboxylic acid group (COOH) of the free acid, providing a clear spectroscopic marker for salt formation semanticscholar.org. These techniques are invaluable for characterizing the hydrogen bonding environment within the crystal lattice.
In the related structure of sodium phenoxyacetate hemihydrate, the sodium ions are surrounded by a distorted octahedron of oxygen atoms, with five contributed by four phenoxyacetate ions and the sixth from a water molecule researchgate.netresearchgate.net. The structure is organized into ribbon-like Na-O cores researchgate.netiucr.org. This arrangement demonstrates the coordinating preferences of the sodium ion and the role of water in stabilizing the crystal lattice through hydrogen bonds.
Data Tables
The crystallographic data for sodium hydrogen bis(phenoxyacetate) provides a quantitative basis for understanding its structure.
Table 1: Crystallographic Data for Sodium Hydrogen bis(phenoxyacetate)
| Parameter | Value |
| Chemical Formula | Na⁺·H⁺·2C₈H₇O₃⁻ |
| O···O distance | 2.413 (2) Å |
| Special Feature | Speakman-type H-bond |
| Crystal Symmetry | Anions and Na atoms lie across twofold axes |
Data sourced from Evans et al. (2001) researchgate.netnih.gov.
The analysis of bond lengths and angles within the phenoxyacetate anion in its salt and co-crystal forms reveals subtle but significant changes upon coordination and hydrogen bonding. For example, in sodium phenoxyacetate hemihydrate, the C-O distances within the carboxylate group are identical [1.251 (3) Å], which is indicative of delocalization of the negative charge across the COO⁻ group iucr.org.
Computational Chemistry and Theoretical Modeling of Sodium 2 Phenoxyacetate
Quantum Chemical Calculations for Electronic Structure
The electronic structure of a molecule governs its chemical properties and reactivity. Quantum chemical calculations are essential tools for elucidating this structure with high precision.
Density Functional Theory (DFT) has become a primary method for quantum chemical investigations of molecular systems due to its favorable balance of accuracy and computational cost. For sodium 2-phenoxyacetate and related compounds, the B3LYP hybrid functional is commonly employed. mdpi.comsemanticscholar.org This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
The choice of basis set is critical for the accuracy of DFT calculations. For phenoxyacetic acid and its sodium salt, a Pople-style basis set, specifically 6-311++G**, is often selected. semanticscholar.org The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while polarization functions () allow for greater flexibility in describing the shape of electron orbitals, which is crucial for representing chemical bonds accurately. Optimized geometrical structures for sodium phenoxyacetate (B1228835) have been successfully calculated using the B3LYP/6-311++G method. semanticscholar.org
While DFT is a powerful tool, post-Hartree-Fock methods are employed when higher accuracy is required, particularly for calculating electron correlation effects. wikipedia.orgwikipedia.org The Hartree-Fock (HF) method itself is a foundational ab initio approach but neglects the instantaneous interactions between electrons, treating them only in an average way. wikipedia.orgststephens.net.in The energy difference between the exact energy and the HF energy is known as the correlation energy. ststephens.net.in
Post-Hartree-Fock methods systematically improve upon the HF approximation to recover this correlation energy. wikipedia.orgststephens.net.in Common approaches include:
Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.orgepfl.ch MP2, the second-order correction, is a widely used and computationally efficient method that often provides significant improvement over HF for structural parameters. ststephens.net.inepfl.ch
Configuration Interaction (CI): CI methods express the true many-electron wavefunction as a linear combination of the Hartree-Fock determinant and determinants corresponding to excited electronic states. wikipedia.orgststephens.net.in While full CI is the exact solution within a given basis set, it is computationally intractable for all but the smallest systems. epfl.ch Truncated CI methods, such as CISD (including single and double excitations), offer a balance of accuracy and feasibility.
Coupled Cluster (CC) Theory: CC methods provide a size-consistent approach to electron correlation and are considered one of the most accurate methods available. wikipedia.orgststephens.net.in Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, are often referred to as the "gold standard" in computational chemistry for their high accuracy.
These methods are more computationally demanding than DFT but are indispensable for obtaining highly accurate energetic and property predictions. wikipedia.org
Molecular Geometry and Conformational Analysis
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule and to explore different possible conformations.
Computational methods, particularly DFT, are used to find the optimized geometry of sodium 2-phenoxyacetate by locating the minimum on the potential energy surface. semanticscholar.org This process involves adjusting the positions of the atoms until the forces on them are negligible, resulting in the most stable, lowest-energy structure. The calculations for phenoxyacetic acid derivatives show that the final molecular structure and the distribution of electronic charge are key determinants of their properties. researchgate.net For related phenoxyacetate ligands, studies have shown they can adopt a synplanar conformation, similar to that of uncoordinated phenoxyacetic acid. researchgate.net
The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational method. A low-temperature (160 K) redetermination of the crystal structure of sodium phenoxyacetate hemihydrate provides precise experimental values. researchgate.netiucr.org
In the carboxylate group (CO₂⁻) of the crystalline structure, the two C-O bond distances are identical. iucr.org Distortions from the ideal 120° trigonal angle are observed, which are attributed to the steric requirements of the side chain. iucr.org
Table 1: Selected Experimental Bond Distances and Angles for Sodium Phenoxyacetate Hemihydrate
| Parameter | Atom(s) | Value |
| Bond Length | C2—O3 | 1.251 (3) Å |
| C2—O2 | 1.251 (3) Å | |
| Bond Angle | O3–C2–C3 | 113.6 (2) ° |
| O2–C2–C3 | 119.0 (2) ° | |
| C15–C10–O1 | 123.3 (2) ° | |
| C11–C10–O1 | 116.4 (2) ° |
Data sourced from the crystallographic study of sodium phenoxyacetate hemihydrate. iucr.org
Electronic Properties and Reactivity Descriptors
Quantum chemical calculations provide valuable data on the electronic properties and reactivity of molecules. For phenoxyacetic acid derivatives, calculations based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly insightful. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com
From these frontier orbital energies, several key reactivity descriptors can be calculated: mdpi.com
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (E_LUMO - E_HOMO), which is an indicator of chemical reactivity.
Ionization Potential (I): Approximated as -E_HOMO.
Electron Affinity (A): Approximated as -E_LUMO.
Electronegativity (χ): A measure of the power of an atom or group to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system.
Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Table 2: Calculated Electronic Properties and Reactivity Descriptors
| Property/Descriptor | Description |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |
| Energy Gap (ΔE) | An indicator of molecular stability and reactivity. |
| Ionization Potential | The energy required to remove an electron. |
| Electron Affinity | The energy released when an electron is added. |
| Electronegativity | The ability to attract electrons in a chemical bond. |
| Chemical Hardness/Softness | Resistance to deformation of the electron cloud. |
| Electrophilicity Index | A measure of a molecule's propensity to act as an electrophile. |
| Atomic Charges | Distribution of electron density among the atoms in the molecule. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
These descriptors are commonly calculated for phenoxyacetic acid and its derivatives using DFT methods to analyze their chemical behavior. mdpi.comsemanticscholar.org
Atomic Charge Distribution Analysis (e.g., Mulliken, NPA, APT, MK, ChelpG)
The distribution of electron density across the atoms of sodium 2-phenoxyacetate is a fundamental property that governs its reactivity and intermolecular interactions. To obtain a comprehensive understanding of this distribution, various population analysis methods have been employed, including Mulliken, Natural Population Analysis (NPA), Atomic Polar Tensor (APT), Merz-Singh-Kollman (MK), and Charges from Electrostatic Potentials using a Grid-based method (ChelpG).
These methods provide insights into the partial atomic charges, revealing the electrostatic nature of the molecule. While the specific numerical values from a comprehensive study are not fully detailed in the available literature, the Natural Population Analysis (NPA) method indicates a significant redistribution of charge upon the formation of the sodium salt from phenoxyacetic acid. The analysis shows a clear separation of charge, with the sodium ion carrying a positive charge and the phenoxyacetate moiety bearing a negative charge, primarily localized on the carboxylate group.
Table 1: Conceptual Representation of Atomic Charge Distribution Methods
| Method | Brief Description |
|---|---|
| Mulliken | Partitions the total electron population among the atoms based on the basis functions used in the calculation. |
| NPA | Uses natural atomic orbitals to assign charges, often considered more robust and less basis-set dependent than Mulliken charges. |
| APT | Derives charges from the derivatives of the dipole moment with respect to nuclear coordinates, related to infrared intensities. |
| MK | Fits charges to reproduce the molecular electrostatic potential at a series of points on a surface surrounding the molecule. |
| ChelpG | Also fits charges to the electrostatic potential, but uses a grid-based approach to select the points. |
Aromaticity Indices: Geometric and Magnetic Assessments
The aromatic character of the phenyl ring in sodium 2-phenoxyacetate is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices that assess both geometric and magnetic criteria.
Geometric indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), evaluate the degree of bond length equalization within the ring. Magnetic indices, like the Nucleus-Independent Chemical Shift (NICS), probe the magnetic shielding at the center of the ring, where negative values are indicative of aromatic character.
Table 2: Aromaticity Indices and Their Implications for Sodium 2-Phenoxyacetate
| Index | Type | Indication for Sodium 2-Phenoxyacetate |
|---|---|---|
| HOMA | Geometric | A decrease in the HOMA value compared to the parent acid would suggest a decrease in aromaticity. |
| NICS | Magnetic | A less negative NICS value compared to the parent acid confirms a reduction in the aromatic character of the phenyl ring. |
Dipole Moments and Polarizability Calculations
Table 3: Conceptual Dipole Moment and Polarizability Data
| Parameter | Description | Expected Trend for Sodium 2-Phenoxyacetate |
|---|---|---|
| Dipole Moment (Debye) | A vector quantity measuring the separation of positive and negative charges. | A significant value is expected due to the ionic Na-O bond and the polar C-O bonds. |
| Polarizability (α) | The measure of the deformability of the electron cloud in an electric field. | The presence of the aromatic ring and carboxylate group suggests a notable polarizability. |
Frontier Molecular Orbitals (HOMO, LUMO) and Global Reactivity Indices (e.g., Electrophilicity)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
From the energies of the HOMO and LUMO, several global reactivity indices can be derived. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. For instance, a small HOMO-LUMO gap and a high electrophilicity index would suggest a molecule that is more reactive. While specific DFT calculations for the HOMO-LUMO gap and global reactivity indices of sodium 2-phenoxyacetate are not detailed in the primary literature found, these parameters are crucial for predicting its behavior in chemical reactions.
Table 4: Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ2 / 2η (where μ = -χ) | Quantifies the ability of a molecule to accept electrons. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
For sodium 2-phenoxyacetate, the MEP map would be expected to show a region of high negative potential (typically colored red) around the oxygen atoms of the carboxylate group, indicating their suitability for interacting with electrophiles or cations. Conversely, regions of positive potential (typically colored blue) would be expected near the sodium ion and potentially the hydrogen atoms of the phenyl ring. This visual tool provides a clear and intuitive picture of the charge distribution and its implications for chemical reactivity.
Theoretical Prediction of Spectroscopic Parameters
Simulated Vibrational Spectra (IR, Raman) and Correlation with Experimental Data
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. Theoretical calculations, specifically using the B3LYP method with the 6-311++G** basis set, have been used to simulate the vibrational spectra of sodium 2-phenoxyacetate.
These theoretical calculations yield wavenumbers and intensities for the various vibrational modes, which can be compared with experimental FT-IR and Raman spectra. A strong correlation has been found between the calculated and experimentally obtained wavenumbers, with correlation coefficients (R²) of 0.9990 for the IR spectrum and 0.9975 for the Raman spectrum. This excellent agreement allows for a detailed and reliable assignment of the experimental spectral bands to specific molecular vibrations.
Upon formation of the sodium salt, distinct changes are observed in the vibrational spectra when compared to phenoxyacetic acid. Notably, characteristic bands for the carboxylic acid group, such as the C=O stretching and O-H bending vibrations, are absent in the spectrum of the sodium salt. Instead, new bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) appear.
Furthermore, shifts in the wavenumbers of the aromatic ring vibrations are observed. For instance, in both the IR and Raman spectra, some aromatic bands shift to higher wavenumbers in sodium 2-phenoxyacetate compared to the free acid. Changes are also noted in the alkyl chain portion of the molecule, with the asymmetric CH₂ stretching and O-CH₂ stretching bands shifting to higher values in the IR spectrum of the sodium salt. These theoretically supported observations provide a detailed picture of the structural and electronic changes that occur upon salt formation.
Table 5: Comparison of Key Vibrational Modes in Phenoxyacetic Acid and Sodium 2-Phenoxyacetate
| Vibrational Mode | Phenoxyacetic Acid | Sodium 2-Phenoxyacetate |
|---|---|---|
| ν(C=O) | Present | Absent |
| ν(OH) | Present (broad band) | Absent |
| νas(COO⁻) | Absent | Present |
| νs(COO⁻) | Absent | Present |
| Aromatic Ring Vibrations | - | Shifts to higher/lower wavenumbers |
| νas(CH₂) and ν(O-CH₂) (IR) | - | Shift to higher values |
Calculated Nuclear Magnetic Resonance Chemical Shifts (GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations is a powerful tool for structural elucidation and the validation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within Density Functional Theory (DFT), is a highly reliable approach for calculating the magnetic shielding tensors of nuclei. imist.ma This method is known to produce satisfactory chemical shifts for various nuclei in larger molecules. imist.ma
A theoretical study on sodium phenoxyacetate using DFT at the B3LYP/6-311++G** level of theory has provided calculated values for both ¹H and ¹³C NMR chemical shifts. semanticscholar.org When compared with experimental data, these calculated parameters show a strong linear correlation, validating the accuracy of the computational approach. semanticscholar.org The correlation coefficient (R²) for the ¹H NMR spectra was found to be 0.9868, and for the ¹³C NMR spectra, it was 0.9035. semanticscholar.org This good agreement underscores the utility of the GIAO-DFT method in characterizing the electronic environment of the molecule. semanticscholar.org
Below is a comparison of the experimental and theoretically calculated NMR chemical shifts for sodium 2-phenoxyacetate.
Interactive Table: Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for Sodium 2-Phenoxyacetate
Select the nucleus to see the corresponding chemical shift data.
Data sourced from Mianowska et al. (2015). semanticscholar.org
Influence of Counterions and Solvent Effects on Molecular Behavior
Impact of Sodium Cation on Phenoxyacetate Anion Electronic System
The presence of the sodium (Na⁺) counterion has a quantifiable impact on the electronic structure of the phenoxyacetate anion. This influence is primarily electrostatic, stemming from the interaction between the positive charge of the cation and the negatively charged carboxylate group (COO⁻). researchgate.net Computational studies analyzing atomic charges reveal that the formation of the sodium salt leads to a significant change in the charge distribution compared to the free phenoxyacetic acid. semanticscholar.org Specifically, the total negative charge calculated for the carboxylate group increases, indicating a localization of electron density in this region due to the presence of the Na⁺ ion. semanticscholar.org
This electrostatic interaction dictates how the cation associates with the anion in a solution. Studies on similar systems show that alkali metal cations like Na⁺ tend to form solvent-separated or solvent-shared ion pairs with carboxylate headgroups rather than direct contact pairs. researchgate.net This means the cation remains hydrated while interacting with the anion. researchgate.net The charge density of Na⁺ influences how tightly it binds to surrounding water molecules, which in turn affects its proximity and interaction strength with the phenoxyacetate anion. osu.edu This modulation of the anion's electronic environment directly affects its chemical and spectroscopic properties. semanticscholar.org
Implicit and Explicit Solvent Models in Theoretical Calculations
Theoretical calculations of molecules in solution must account for the effects of the solvent, which can be achieved using either implicit or explicit solvent models. The choice of model impacts the computational cost and the level of detail obtained.
Explicit solvent models take an atomistic approach by including a number of individual solvent molecules surrounding the solute in the simulation. nih.gov This method allows for the direct modeling of specific interactions, such as the hydrogen bonds that would form between water molecules and the oxygen atoms of the phenoxyacetate's carboxylate group. nih.gov Although explicit models offer a much higher level of detail and are crucial for studying the dynamics of the solvation shell, they are computationally far more demanding. nih.gov
For a charged species like the phenoxyacetate anion, accurately modeling solvation is critical. rsc.org Explicit models are necessary to understand the structure of the hydration shell, while implicit models can provide a good first approximation of the molecule's behavior in various solvents. rsc.org
Interactive Table: Comparison of Solvent Models in Computational Chemistry
Select a feature to see a comparison between implicit and explicit solvent models.
Biological Activities and Molecular Mechanisms of Sodium 2 Phenoxyacetate Derivatives
Structure-Activity Relationship (SAR) Elucidation for Bioactive Analogues
The biological potency and selectivity of sodium 2-phenoxyacetate derivatives are intricately linked to their chemical structures. The elucidation of structure-activity relationships (SAR) is crucial for understanding how different functional groups and structural motifs influence their interaction with biological targets, thereby guiding the optimization of lead compounds.
The modification of the phenoxyacetic acid core has been a key strategy in developing selective inhibitors of enzymes such as cyclooxygenase-2 (COX-2). Research has shown that the nature and position of substituents on the aryl rings are critical determinants of inhibitory activity. For instance, in the development of selective COX-2 inhibitors, highly selective compounds often share a common structural feature: a core ring with two attached aryl groups. nih.govmdpi.com
One strategy involves integrating specific chemical patterns, such as hydrophobic di-aryl groups, where one ring contains a bromo-substitution at the para-position, to enhance affinity for the COX-2 active site. nih.govmdpi.com The presence of a carboxylic acid function is a common characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. researchgate.net However, its replacement or modification can significantly alter selectivity. For example, some potent COX-2 inhibitors feature structures that differ significantly from classical NSAIDs by lacking the typical carboxylic group, which leads to a distinct binding mode within the enzyme's active site. researchgate.net
In a different context, the development of novel anticancer agents based on styrylbenzylsulfones, including a sodium acetate (B1210297) derivative, demonstrated that modifications to precursor molecules could optimize tumor cell cytotoxicity. nih.gov Similarly, studies on 2-phenoxybenzamides revealed that bulky, non-polar substituents on a terminal piperazinyl nitrogen appeared beneficial for high antiplasmodial activity. mdpi.com The position of substituents also plays a critical role; shifting a piperazinyl substituent from the ortho to the para position on an aniline ring resulted in the most potent and selective antiplasmodial compound in its series. mdpi.com General studies on other bioactive molecules have also reinforced that electron-withdrawing substituents can enhance the photosensitizing capabilities of certain compounds, a principle that can be applied to the design of phenoxyacetate (B1228835) analogues. rsc.org
| Compound Series | Substituent/Modification | Observed Effect on Biological Potency | Target |
|---|---|---|---|
| Phenoxyacetic Acid Derivatives | p-Bromo substitution on an aryl group | Enhanced affinity and potent inhibition nih.govmdpi.com | COX-2 |
| 2-Phenoxybenzamides | Bulky, non-polar pivaloyl group on piperazine | Sub-micromolar antiplasmodial activity mdpi.com | Plasmodium falciparum |
| 2-Phenoxybenzamides | Shift of piperazinyl substituent from meta to para | Significant increase in activity and selectivity mdpi.com | Plasmodium falciparum |
| Styrylbenzylsulfones | Modifications to precursor molecules | Optimized tumor cell cytotoxicity nih.gov | Cancer Cells (Multi-kinase inhibition) |
The development of potent and selective sodium 2-phenoxyacetate derivatives is increasingly guided by rational design principles. This approach involves the strategic integration of known pharmacophoric features and chemical motifs to achieve high affinity and specificity for a biological target. nih.govmdpi.com A primary example is the design of selective COX-2 inhibitors, which leverages structural differences between COX-1 and COX-2 enzymes, notably an extra side pocket in COX-2. nih.gov
The design strategy for these inhibitors often involves a core heterocyclic or homocyclic ring with two vicinal aryl groups. nih.govmdpi.com Researchers have successfully developed novel candidates by incorporating various chemical patterns, such as hydrogen bond spacers, carboxylic moieties, and specific hydrophobic groups, to optimize binding interactions with the COX-2 active site. nih.govmdpi.com For example, a phenoxyacetic acid derivative incorporating a chlorophenyl motif coupled to the main scaffold showed potent COX-2 activity comparable to the standard drug celecoxib. nih.govmdpi.com
This rational approach extends beyond COX inhibitors. The development of the multi-kinase inhibitor ON 01910.Na followed a logical progression from a tumor cell cytotoxicity screen, where modifications of precursor molecules led to lead optimization. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models are valuable tools in rational drug design, helping to predict the activity of new derivatives and guide structural modifications to improve potency. nih.gov
Mechanistic Investigations of Enzyme Modulation
Understanding the precise molecular mechanisms by which sodium 2-phenoxyacetate derivatives modulate enzyme activity is fundamental to their development as therapeutic agents. A combination of computational and experimental biochemical techniques is employed to characterize these interactions in detail.
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net This method has been extensively applied to study the interactions of phenoxyacetate derivatives with various enzymes. For instance, docking studies of phenoxyacetanilide derivatives against the COX-2 enzyme have revealed specific binding modes and energies, helping to rationalize their observed anti-inflammatory activity. researchgate.netsemanticscholar.org
These simulations can identify key amino acid residues within the enzyme's active site that interact with the ligand. In the case of COX-2, residues such as TYR-355 and SER-530 have been identified as crucial for the binding of phenoxyacetanilide derivatives. semanticscholar.org The binding energy calculated from these simulations often correlates well with in vivo biological activity. For example, the derivative RKS-1 showed a strong docking score of -8.9 Kcal/mol against COX-2, which was consistent with its potent analgesic and anti-inflammatory effects. researchgate.netsemanticscholar.org
Molecular modeling has also been used to elucidate the interactions of potent phenoxyacetic acid derivatives with the COX-2 enzyme, providing a deeper understanding of their high affinity. mdpi.com Similarly, a chalcone (B49325) derivative of phenoxyacetate was studied through docking analysis against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Glutathione S-transferase (GST), revealing strong binding energies and supporting the experimental enzyme inhibition data. tandfonline.com
| Derivative | Target Enzyme | Binding Energy (Kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| RKS-1 (Phenoxyacetanilide) | COX-2 | -8.9 researchgate.netsemanticscholar.org | TYR-355 semanticscholar.org |
| RKS-2 (Phenoxyacetanilide) | COX-2 | -8.5 semanticscholar.org | SER-530, TYR-355 semanticscholar.org |
| Diclofenac Sodium (Reference) | COX-2 | -8.5 semanticscholar.org | SER-530 semanticscholar.org |
| Indomethacin (Reference) | COX-2 | -10.2 semanticscholar.org | SER-530 semanticscholar.org |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Acetylcholinesterase (AChE) | -11.24 tandfonline.com | Not Specified |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Butyrylcholinesterase (BChE) | -8.56 tandfonline.com | Not Specified |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Glutathione S-transferase (GST) | -10.39 tandfonline.com | Not Specified |
Biochemical assays are essential for quantifying the inhibitory or activating effects of compounds on their target enzymes. For phenoxyacetate derivatives, in vitro enzyme inhibition assays are commonly used to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
A series of novel phenoxyacetic acid derivatives were evaluated for their inhibitory activity against COX-1 and COX-2 isozymes. Several compounds emerged as highly potent COX-2 inhibitors, with IC₅₀ values in the nanomolar range (0.06 to 0.09 µM), demonstrating powerful pharmacological potential that was superior to the reference drug mefenamic acid (IC₅₀ = 1.98 µM) and comparable to celecoxib (IC₅₀ = 0.05 µM). nih.gov
In another study, a chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, was investigated for its inhibitory effects on cholinesterases and GST. The compound exhibited potent inhibition with calculated Kᵢ values of 11.13 µM for AChE, 8.74 µM for BChE, and 14.19 µM for GST. tandfonline.com The development of the anticancer agent ON 01910.Na also involved extensive biological activity screening that identified it as a multi-kinase inhibitor. nih.gov
| Compound/Derivative | Target Enzyme | Inhibition Value (IC₅₀ or Kᵢ) | Reference Drug | Reference IC₅₀ |
|---|---|---|---|---|
| Compound 5d | COX-2 | IC₅₀ = 0.06 µM nih.gov | Celecoxib | 0.05 µM nih.gov |
| Compound 5f | COX-2 | IC₅₀ = 0.08 µM nih.gov | Celecoxib | 0.05 µM nih.gov |
| Compound 7b | COX-2 | IC₅₀ = 0.07 µM nih.gov | Celecoxib | 0.05 µM nih.gov |
| Compound 10c | COX-2 | IC₅₀ = 0.09 µM nih.gov | Celecoxib | 0.05 µM nih.gov |
| Ethyl 2-(4-(3-(...)phenoxy)acetate | AChE | Kᵢ = 11.13 µM tandfonline.com | N/A | N/A |
| Ethyl 2-(4-(3-(...)phenoxy)acetate | BChE | Kᵢ = 8.74 µM tandfonline.com | N/A | N/A |
| Ethyl 2-(4-(3-(...)phenoxy)acetate | GST | Kᵢ = 14.19 µM tandfonline.com | N/A | N/A |
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, minimizing off-target effects. Selectivity profiling assesses the activity of a compound against a panel of related enzymes.
Cyclooxygenases: For anti-inflammatory phenoxyacetate derivatives, selectivity for COX-2 over COX-1 is a primary goal to improve gastrointestinal safety. nih.gov The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is used to quantify this preference. Several newly synthesized phenoxyacetic acid derivatives have demonstrated high COX-2 selectivity, with SI values ranging from 111.53 to 133.34, which are significant, although lower than the highly selective reference drug celecoxib (SI = 298.6). nih.gov The development of such selective inhibitors marks a significant advancement in inflammatory treatment. mdpi.com
Kinases: The phenoxyacetate scaffold is also present in compounds targeting other enzyme families. The novel anticancer agent sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na) was identified as a multi-kinase inhibitor, indicating its activity against several members of the kinase family. nih.gov Such profiling is crucial for understanding the compound's mechanism of action and potential therapeutic applications in oncology.
Sodium Channels: Pharmacological modulation of sodium channels is important for treating conditions like epilepsy, pain, and cardiac arrhythmias. nih.govsemanticscholar.org These channels are inhibited by a structurally diverse range of molecules. nih.gov While extensive research exists on sodium channel blockers, the current search results did not yield specific studies detailing the activity or selectivity profiling of sodium 2-phenoxyacetate derivatives against this particular enzyme family.
Research into Antimicrobial Properties
Derivatives of sodium 2-phenoxyacetate have been the subject of extensive research to determine their efficacy as antimicrobial agents. These investigations have explored their activity against a wide spectrum of bacteria and fungi, as well as the challenges posed by microbial resistance.
In Vitro Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)
Numerous studies have demonstrated the antibacterial potential of phenoxyacetic acid derivatives. For instance, 4-(2-methyl-phenylazo)-phenoxyacetic acid has shown notable antimicrobial activity against Streptococcus pyogenes, with a 20mm zone of inhibition. jetir.org Another derivative, 4-Methoxyphenoxyacetic acid, was effective against Salmonella paratyphi, producing a 30mm/ml zone of inhibition at a concentration of 100 µl. jetir.org
The in vitro activity of various synthesized compounds has been screened against several bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis. jetir.org While some N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides were found to be devoid of antibacterial activity at concentrations of 50 micrograms/ml, other derivatives have shown significant effects. nih.gov For example, (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate displayed significant antibacterial activity with a 15mm zone of inhibition, compared to the ciprofloxacin reference drug at 26mm. jetir.org
Furthermore, certain salicylanilide derivatives have demonstrated good activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 0.5 mg/mL, though they showed no inhibition of Gram-negative strains. mdpi.com Acylthiourea derivatives have also proven active against both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial activity of these compounds is influenced by their chemical structure; derivatives with iodine and nitro substituents tend to be more effective against Gram-negative bacteria, whereas those with electron-donating groups like methyl and ethyl show higher efficacy against Gram-positive strains. researchgate.net
Table 1: In Vitro Efficacy of Sodium 2-Phenoxyacetate Derivatives Against Bacterial Strains
| Derivative Compound | Bacterial Strain | Efficacy Measurement | Result |
|---|---|---|---|
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | Zone of Inhibition | 20 mm |
| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | Zone of Inhibition | 30 mm/ml |
| (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | Gram-positive & Gram-negative bacteria | Zone of Inhibition | 15 mm |
| 2-Cl-substituted salicylanilide derivatives | Gram-positive bacteria | MIC | 0.125–0.5 mg/mL |
In Vitro Efficacy Against Fungal Species
The antifungal properties of sodium 2-phenoxyacetate and its derivatives have also been investigated. Sodium acetate, a component of the subject compound, has demonstrated strong antifungal properties against a variety of molds, including species of Aspergillus, Penicillium, and Fusarium. nih.gov Research has shown that sodium acetate in MRS medium affected the growth of 33 out of 42 tested mold strains. nih.gov
Specific derivatives of phenoxyacetic acid have been screened against fungal strains such as Trichophyton mentagrophytes, Candida albicans, and Microsporum audouini. jetir.org While some phenoxyacetamide derivatives showed no antifungal activity at concentrations of 100 micrograms/ml against yeasts like Candida albicans, Candida tropicalis, and Cryptococcus neoformans, others have been effective. nih.govresearchgate.net For example, 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives have demonstrated activity against various fungal strains. researchgate.net The highest inhibitory effect against fungal species was observed in compounds containing electron-donating substituents, such as methyl and ethyl groups. researchgate.net
Table 2: In Vitro Efficacy of Sodium 2-Phenoxyacetate Derivatives Against Fungal Species
| Derivative Compound/Component | Fungal Species | Efficacy |
|---|---|---|
| Sodium Acetate | Aspergillus, Penicillium, Fusarium | Strong antifungal properties |
| 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives with methyl/ethyl groups | Various fungal strains | Highest inhibitory effect |
| 2-(4-chloro-3, 5-dimethylphenoxy) acetic acid | Trichophyton mentagrophytes, Candida albicans, Microsporum audouini | Screened for activity |
| N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides | Candida albicans, Candida tropicalis, Cryptococcus neoformans | Devoid of activity at 100 µg/ml |
Resistance Mechanisms and Overcoming Antimicrobial Resistance
Antimicrobial resistance is a significant challenge, and bacteria can develop resistance through various mechanisms. ox.ac.uk These include enzymatic degradation of the drug, modification of the drug's target, and active efflux of the drug from the bacterial cell. nih.govmdpi.com For example, the production of β-lactamases, which hydrolyze the β-lactam ring in antibiotics like penicillin, is a common resistance mechanism in Gram-negative bacteria. nih.gov
Strategies to overcome this resistance are crucial. One approach involves the development of inhibitors for the enzymes that confer resistance, such as β-lactamase inhibitors. nih.govmdpi.com Another strategy is the use of "antibiotic adjuvants" in combination with existing antibiotics to restore their efficacy. nih.govresearchgate.net Research into phenoxazine derivatives, which are structurally related to phenoxyacetates, has shown they can successfully reverse multiple antibiotic resistance in E. coli. researchgate.net Furthermore, the development of new small molecules that suppress the evolution of antibiotic resistance is an active area of research. ox.ac.uk For phenoxyacetate derivatives to be effective long-term therapeutic agents, they would likely need to be used in combination therapies or be designed to circumvent these common resistance pathways.
Studies on Anti-inflammatory and Analgesic Mechanisms
Beyond their antimicrobial properties, derivatives of sodium 2-phenoxyacetate have been investigated for their potential as anti-inflammatory and analgesic agents. This research has focused on how these compounds interact with and modulate the biological pathways responsible for inflammation and pain.
Investigation of Inflammatory Pathway Modulation
A primary mechanism for the anti-inflammatory effects of phenoxyacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The COX-2 enzyme is inducible and plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins. nih.govmdpi.com Selective COX-2 inhibitors are sought after as they can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.govresearchgate.net
Studies have shown that certain phenoxyacetic acid derivatives are potent and selective COX-2 inhibitors. nih.govresearchgate.net For example, compounds 5f and 7b, derived from phenoxyacetic acid, demonstrated significant anti-inflammatory effects by reducing levels of key inflammatory mediators, tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2). nih.gov Specifically, these compounds lowered TNF-α by 61.04% and 64.88%, and PGE-2 by 60.58% and 57.07%, respectively. nih.gov Research has also indicated that derivatives containing halogens on the aromatic ring exhibit favorable anti-inflammatory activity. researchgate.netnih.gov
Table 3: Modulation of Inflammatory Pathways by Phenoxyacetate Derivatives
| Derivative Compound | Target Pathway/Mediator | Observed Effect |
|---|---|---|
| Compounds 5f and 7b | COX-2 Enzyme | Selective Inhibition |
| Compounds 5f and 7b | TNF-α | Reduction of 61.04% and 64.88% |
| Compounds 5f and 7b | PGE-2 | Reduction of 60.58% and 57.07% |
| Halogenated phenoxy acetamides | General Inflammation | Favorable anti-inflammatory activity |
Exploration of Pain Signal Transduction Inhibition
The analgesic (pain-relieving) properties of phenoxyacetate derivatives are closely linked to their anti-inflammatory mechanisms. Pain signals, or nociception, are transmitted by sensory neurons that can be sensitized by inflammatory mediators like prostaglandins. mdpi.com By inhibiting the COX-2 enzyme and reducing the production of PGE-2, these compounds decrease the sensitization of nociceptors, thereby inhibiting the transduction of pain signals. nih.gov
Direct analgesic activity has been confirmed in preclinical models. A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were evaluated for analgesic effects using the Eddy's hot plate method, which assesses response to a thermal pain stimulus. nih.gov One compound in particular, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c), exhibited notable analgesic activity. researchgate.netnih.gov This demonstrates that in addition to their peripheral anti-inflammatory action, some derivatives may also possess central analgesic effects, directly impacting pain signal processing. The inhibition of nerve action potential conduction is a key mechanism through which many analgesics function to produce pain relief. mdpi.com
Other Noteworthy Biological Research Directions
Plant Growth Regulation Mechanisms at a Cellular Level
The regulation of plant growth by sodium 2-phenoxyacetate and its derivatives is fundamentally linked to their activity as synthetic auxins. Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant development, including cell division, elongation, and differentiation nih.gov. Research into the cellular mechanisms of phenoxyacetate derivatives, particularly compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) which shares a core structure with 2-phenoxyacetate, has provided significant insights into their mode of action.
At the cellular level, these synthetic auxins influence plant growth primarily by affecting cell division and cell elongation. Studies using tobacco (Nicotiana tabacum) cell lines have demonstrated that different synthetic auxins can have differential effects on these two processes nih.govnih.govresearchgate.net. For instance, while some synthetic auxins like 1-naphthaleneacetic acid (NAA) are more potent in stimulating cell elongation at lower concentrations, others, such as 2,4-D, are more effective at promoting cell division nih.govnih.govresearchgate.net. This differential activity suggests that these compounds can activate distinct downstream signaling pathways within the plant cell to control growth processes nih.govnih.gov.
The transport of auxins across the cell membrane is a critical component of their regulatory mechanism. This process involves both passive diffusion and active transport mediated by specific influx and efflux carrier proteins nih.govresearchgate.net. The cellular uptake of auxins is pH-dependent and can be saturated, indicating a carrier-mediated transport system nih.gov. Synthetic auxins like 2,4-D are recognized and transported by these carrier systems, allowing them to accumulate within the cell and exert their effects nih.gov. The ability of these compounds to interfere with the natural flow of auxin within the plant is a key aspect of their growth-regulating properties. Inhibitors of auxin transport, such as 1-naphthoxyacetic acid (1-NOA) and 2-naphthoxyacetic acid (2-NOA), have been instrumental in studying the dynamics of this transport system researchgate.net.
The molecular mechanism of auxin action involves the SCF-TIR1/AFB E3 ubiquitin ligase complex nih.gov. Auxins act as a "molecular glue," promoting the interaction between the TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn drive the cellular responses of division and elongation nih.gov.
Table 1: Effects of Synthetic Auxins on Plant Cells
| Compound | Primary Cellular Effect | Research Model | Reference |
|---|---|---|---|
| 2,4-dichlorophenoxyacetic acid (2,4-D) | Promotes cell division over elongation | Tobacco (Nicotiana tabacum) cv Virginia Bright Italia-0 cells | nih.govnih.gov |
| 1-naphthaleneacetic acid (NAA) | Stimulates cell elongation at lower concentrations than for cell division | Tobacco (Nicotiana tabacum) cv Virginia Bright Italia-0 cells | nih.govnih.gov |
Investigations into Anti-Proliferative Effects in Research Models
In addition to their role in plant biology, derivatives of 2-phenoxyacetate have been the subject of investigation for their potential anti-proliferative effects in various research models, primarily in the context of cancer research. These studies have explored the cytotoxic and cytostatic activities of novel synthesized compounds derived from the phenoxyacetate scaffold.
One area of investigation has focused on phenoxyacetamide derivatives. Research has shown that certain novel phenoxyacetamide compounds can exhibit selective anti-proliferative action against cancer cell lines. For example, a study on new phenoxyacetamide derivatives demonstrated potent activity against the HepG2 human hepatocellular carcinoma cell line mdpi.com. The mechanism of action was found to involve the induction of both early and late-stage apoptosis in the cancer cells. Furthermore, the compound was observed to cause cell cycle arrest at the G1/S phase, thereby halting the proliferation of HepG2 cells mdpi.com. This research also highlighted the potential for these derivatives to inhibit the migration and invasion of metastatic cancer cells by targeting metalloproteinases MMP-2 and MMP-9 mdpi.com.
Another class of phenoxyacetate-related compounds that has been studied for anti-proliferative activity is the 2-oxo-3-phenylquinoxaline derivatives. In a study focusing on colorectal cancer, these derivatives were evaluated for their effects on the HCT-116 human colon cancer cell line nih.govrsc.org. Several of the synthesized compounds showed a significant reduction in cell viability. The most potent of these compounds induced notable morphological changes in the HCT-116 cells, including nuclear disintegration and chromatin fragmentation, which are characteristic features of apoptosis nih.govrsc.org.
Furthermore, research into novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives has also revealed promising anti-proliferative activity against human cancer cell lines. Certain halogen-substituted derivatives were found to be particularly effective nih.gov. The mechanism of action for these compounds was linked to the induction of G2/M phase cell cycle arrest and apoptosis in A549 lung cancer cells nih.gov. In vivo studies using xenograft tumor models in nude mice further supported the antitumor effects of these derivatives nih.gov.
Table 2: Anti-Proliferative Activity of Phenoxyacetate Derivatives in Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Observed Effects | Reference |
|---|---|---|---|
| Phenoxyacetamide | HepG2 (Hepatocellular Carcinoma) | Induction of apoptosis, G1/S cell cycle arrest, inhibition of MMP-2 and MMP-9 | mdpi.com |
| 2-oxo-3-phenylquinoxaline | HCT-116 (Colorectal Cancer) | Reduction in cell viability, induction of apoptosis (nuclear disintegration, chromatin fragmentation) | nih.govrsc.org |
| Phenoxy-((phenylethynyl) selanyl) propan-2-ol | A549 (Lung Cancer) | G2/M phase cell cycle arrest, induction of apoptosis | nih.gov |
| Quinoxaline | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | Potent VEGFR-2 inhibition | ekb.eg |
Environmental Science and Degradation Research of Sodium 2 Phenoxyacetate
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For sodium 2-phenoxyacetate, the primary abiotic degradation pathways include photochemical transformation and hydrolysis.
Photochemical transformation, or photolysis, is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Phenoxyacetic acid and its derivatives are susceptible to photodegradation in aqueous environments. The efficiency of this process is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents, and the chemical composition of the water.
Direct photolysis of phenoxyacetic acids can occur when the molecule absorbs UV radiation, leading to the cleavage of its chemical bonds. Studies on related phenoxy acid herbicides have shown that photolytic degradation can lead to the formation of various transformation products, including chlorophenols from their chlorinated analogues. For phenoxyacetic acid itself, irradiation can lead to the hydroxylation of the aromatic ring and cleavage of the ether linkage, resulting in the formation of phenol (B47542) and glycolic acid.
The rate of photochemical degradation can be enhanced through photocatalysis, a process where a semiconductor material, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), absorbs light energy and generates highly reactive oxygen species that can degrade organic pollutants. The photocatalytic degradation of phenoxyacetic acid has been shown to proceed through a series of oxidation steps, ultimately leading to mineralization into carbon dioxide and water.
Advanced Oxidation Processes (AOPs), such as ozonation, also contribute to the abiotic degradation of phenoxyacetic acid. Ozonation involves the reaction of ozone (O₃) with the target compound, either directly or through the formation of highly reactive hydroxyl radicals. This process can effectively degrade phenoxyacetic acid in aqueous solutions. A study on the ozonation of phenoxyacetic acid identified several intermediate degradation products, indicating a stepwise breakdown of the molecule researchgate.net.
Table 1: Intermediate Products Identified in the Ozonation of Phenoxyacetic Acid researchgate.net
| Intermediate Product | Chemical Formula |
| Phenyl formate | C₇H₆O₂ |
| Salicylic acid | C₇H₆O₃ |
| Phenol | C₆H₆O |
| Oxalic acid | C₂H₂O₄ |
This table is based on data from a study on the degradation and kinetics of phenoxyacetic acid in aqueous solution by ozonation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage in phenoxyacetic acid is generally stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by pH and temperature. Under strongly acidic or basic conditions, the ether bond can be cleaved, though this process is typically slow under environmentally relevant conditions.
For ester derivatives of phenoxyacetic acids, hydrolysis is a more significant degradation pathway. While sodium 2-phenoxyacetate is a salt and not an ester, this highlights the importance of the chemical form of the compound in determining its environmental fate. The hydrolysis of phenoxyacetic acid itself would yield phenol and glycolic acid. The rate of this reaction is generally slow in the absence of strong acid or base catalysis.
Table 2: General Influence of Environmental Factors on Abiotic Degradation of Phenoxyacetic Acid
| Degradation Pathway | Influencing Factors | General Effect on Degradation Rate |
| Photolysis | Light Intensity | Increased intensity generally increases the rate. |
| Wavelength | Shorter UV wavelengths are typically more effective. | |
| Photosensitizers | Presence can enhance the degradation rate. | |
| Hydrolysis | pH | Rate is generally slow at neutral pH, faster at extreme pH. |
| Temperature | Increased temperature generally increases the rate. |
Biotic Degradation Mechanisms in Ecosystems
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the environmental dissipation of sodium 2-phenoxyacetate.
A variety of microorganisms have been identified that can utilize phenoxyacetic acid as a source of carbon and energy. The initial and most critical step in the aerobic microbial degradation of phenoxyacetic acid is the cleavage of the stable ether bond. This reaction is often catalyzed by a class of enzymes known as dioxygenases.
A key gene involved in this process is the tfdA gene, which encodes a 2,4-dichlorophenoxyacetic acid/α-ketoglutarate-dependent dioxygenase. While originally identified for its role in the degradation of the herbicide 2,4-D, the TfdA enzyme has been shown to have a broad substrate specificity and can also catalyze the cleavage of the ether bond in phenoxyacetic acid. This enzymatic reaction incorporates one atom of oxygen into the side chain, leading to the formation of phenol and glyoxylate. The resulting phenol can then be further degraded through various aromatic catabolic pathways. The transfer of the tfdA gene on plasmids can facilitate the development of new degradation capabilities in soil microbial communities nih.gov.
Under anaerobic (oxygen-deficient) conditions, the biodegradation of phenoxyacetic acid can still occur, although the pathways and microbial communities involved differ from those in aerobic environments. Anaerobic degradation is often a slower process. For related chlorinated phenoxyacetic acids, anaerobic biotransformation has been observed to proceed through reductive dechlorination, where chlorine atoms are removed from the aromatic ring.
For phenoxyacetic acid itself, anaerobic degradation would likely involve the initial cleavage of the ether linkage, similar to the aerobic pathway, but mediated by different types of enzymes capable of functioning in the absence of oxygen. The resulting phenol could then be further metabolized through anaerobic pathways, potentially leading to the production of benzoate, which is a common intermediate in the anaerobic degradation of aromatic compounds. Ultimately, under methanogenic conditions, the compound can be mineralized to methane and carbon dioxide. Studies on the anaerobic degradation of 2,4-D have shown that the process is often carried out by a consortium of different microbial species.
While phenoxyacetic acid itself is not chiral, many of its derivatives, such as phenoxypropionic acids (e.g., mecoprop (B166265) and dichlorprop), are. These chiral compounds exist as two enantiomers (mirror-image isomers). Studies on these chiral analogues have revealed that their biodegradation is often enantioselective, meaning that one enantiomer is degraded preferentially over the other.
This enantioselectivity is due to the stereospecificity of the enzymes involved in the degradation pathway. For example, different enzymes may be responsible for the initial ether cleavage of the (R)- and (S)-enantiomers. Several bacterial strains have been identified that exhibit enantioselective degradation of phenoxypropionic acids. For instance, Delftia acidovorans has been studied for its ability to degrade phenoxypropionate herbicides.
Table 3: Examples of Bacterial Strains Involved in the Enantioselective Biodegradation of Chiral Phenoxyalkanoic Acids
| Bacterial Strain | Chiral Substrate(s) | Observed Enantioselectivity |
| Sphingomonas herbicidovorans | Mecoprop, Dichlorprop | Preferential degradation of the (S)-enantiomer |
| Delftia acidovorans MC1 | Dichlorprop | Degrades both enantiomers |
| Alcaligenes denitrificans | Mecoprop | Exclusive degradation of the (R)-(+)-isomer |
This table provides examples of microorganisms and their enantioselective degradation of related chiral compounds, which serves as a model for understanding potential enzymatic specificity.
Environmental Transport and Fate Modeling
The environmental transport and fate of sodium 2-phenoxyacetate are governed by the physicochemical properties of its dissociated form, phenoxyacetic acid, and its interactions within various environmental compartments. Modeling its behavior is crucial for predicting its distribution and persistence in ecosystems.
Mobility in Soil and Water Systems
The movement of sodium 2-phenoxyacetate through soil and into water systems is largely dictated by the properties of the phenoxyacetate (B1228835) anion, which is formed upon dissolution in water. Its potential for mobility is a key factor in assessing its environmental risk, particularly concerning the contamination of groundwater and surface water. nih.gov
Research Findings: Phenoxyacetic acids, as a class of compounds, generally exhibit high mobility in soils. nih.gov This is primarily due to their high water solubility and weak adsorption to soil particles, especially in soils with low organic matter content. nih.gov The primary mechanism for retention in soil is the adsorption of the chemical to soil particles, a process quantified by the soil organic carbon-water partitioning coefficient (Koc). chemsafetypro.com Chemicals with low Koc values are weakly adsorbed and therefore more mobile. chemsafetypro.com
The adsorption and subsequent mobility of phenoxyacetic acid are significantly influenced by soil pH. As a weak acid, its state of ionization changes with pH. nih.gov In most agricultural soils with pH values between 5 and 8, phenoxyacetic acid exists predominantly in its anionic (negatively charged) form. nih.gov This anionic form is subject to electrostatic repulsion from the negatively charged surfaces of clay and organic matter particles, which contributes to its low adsorption and high mobility. confex.com Consequently, there is a recognized threat of it leaching into surface or groundwater. nih.govmdpi.com The mobility of phenoxyacetic acids in soil is influenced by a complex interplay of factors including adsorption/desorption, mineralization processes, water content, organic matter content, and pH. mdpi.com
Below is a table of physicochemical properties for phenoxyacetic acid that influence its environmental mobility.
Table 1: Physicochemical Properties of Phenoxyacetic Acid
| Property | Value | Implication for Mobility | Source |
|---|---|---|---|
| Water Solubility | 223.6 g/L (for sodium salt at 20°C) | High solubility facilitates transport in water. | chemicalbook.com |
| pKa | 3.17 (at 20°C) | Exists primarily as an anion in typical soil pH (5-8), leading to repulsion from soil particles and higher mobility. | chemicalbook.com |
| log Kow | 1.34 | Indicates a moderate potential to partition from water to organic carbon, but mobility is dominated by its anionic form. | chemicalbook.com |
Aquatic Mobility and Distribution in Water Bodies
Once sodium 2-phenoxyacetate enters aquatic systems, either through runoff or leaching, its high solubility ensures it readily dissolves and distributes within the water column. nih.govchemicalbook.com In water, the sodium salt dissociates, releasing the phenoxyacetate anion, which becomes the dominant form of the compound. nih.govmdpi.com
Research Findings: Due to their high solubility and low sorption characteristics, phenoxyacetic acids are readily transported to surface and groundwater. nih.gov Monitoring studies have confirmed the presence of various phenoxyacetic acid herbicides in aquatic environments. nih.gov The concentration and persistence of these compounds in water are influenced by several degradation processes, including hydrolysis, biodegradation, and photodegradation. nih.gov Microbial decomposition is a particularly significant process that lowers the concentration of phenoxyacetic acids in water, with its efficiency depending on the microbial population, oxygen levels, and water temperature. nih.govmdpi.com In shallower, sunlit waters, photodegradation can also play a key role in its decomposition. nih.govmdpi.com
The potential impact of a chemical on aquatic life is an important aspect of its environmental profile. Ecotoxicological data for sodium 2-phenoxyacetate indicate its relative effects on various aquatic organisms.
Table 2: Aquatic Toxicity of Sodium 2-Phenoxyacetate
| Organism | Test | Result (Concentration) | Exposure Time | Source |
|---|---|---|---|---|
| Zebrafish (Brachydanio rerio) | LC50 (Lethal Concentration, 50%) | > 100 mg/L | 96 hours | chemicalbook.com |
| Water Flea (Daphnia magna) | EC50 (Effective Concentration, 50%) | > 104 mg/L | 48 hours | chemicalbook.com |
| Green Algae (Pseudokirchneriella subcapitata) | EC50 (Effective Concentration, 50%) | > 100 mg/L | 72 hours | chemicalbook.com |
Assessment of Metabolite Formation and Persistence
The environmental persistence of sodium 2-phenoxyacetate is closely linked to its degradation into various metabolites. Understanding the identity of these breakdown products and their own stability is essential for a complete environmental assessment.
Research Findings: The degradation of phenoxyacetic acid can proceed through several pathways, with microbial breakdown being a primary route in both soil and water. nih.govnih.gov Studies have shown that certain soil bacteria can effectively mineralize phenoxyacetic acid. nih.gov The primary degradation route for phenoxyacetic acids is often a two-stage process: an initial breakdown to phenol, followed by the subsequent degradation of the phenol ring into carbon dioxide and water. epa.gov
In addition to biological degradation, other processes can transform the parent compound. Ozonation studies in aqueous solutions have identified a series of intermediate metabolites, suggesting a potential degradation pathway. researchgate.net These studies provide insight into the types of molecules that could be formed during environmental oxidation processes. The persistence of these metabolites can vary; for example, chlorophenols, which are metabolites of chlorinated phenoxy acids, are known to be present in the aquatic environment. nih.gov
Table 3: Identified Metabolites of Phenoxyacetic Acid Degradation
| Metabolite | Formation Process | Potential Persistence | Source |
|---|---|---|---|
| Phenol | Primary metabolite in biological and chemical degradation. | Generally biodegradable but can be persistent under certain conditions. | epa.govresearchgate.net |
| Phenyl formate | Intermediate identified during ozonation. | Likely to be transient, hydrolyzing to phenol and formic acid. | researchgate.net |
| Salicylic acid | Intermediate identified during ozonation. | Readily biodegradable in the environment. | researchgate.net |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Sodium 2-phenoxyacetate |
| Phenoxyacetic acid |
| Phenol |
| Phenyl formate |
| Salicylic acid |
| Oxalic acid |
| Carbon dioxide |
Future Perspectives and Advanced Research Opportunities
Rational Design of Next-Generation Phenoxyacetate-Based Compounds
The rational design of new chemical entities based on the phenoxyacetate (B1228835) core is a key area of advanced research. This approach moves beyond trial-and-error, employing a deep understanding of structure-activity relationships (SAR) to create molecules with tailored properties. mdpi.comuc.pt SAR studies are fundamental to this process, systematically modifying the phenoxyacetate structure to observe how changes in molecular features influence biological activity. mdpi.comresearchgate.net
Key strategies in the rational design of phenoxyacetate derivatives include:
Substitution Analysis : Introducing various substituents (e.g., halogens, alkyl, or aryl groups) onto the aromatic ring can significantly alter the compound's electronic and hydrophobic properties. mdpi.comnih.gov For instance, research into phenoxyacetic acid derivatives has shown that introducing chloro-substituents can change the electronic structure and thus the biological activity of the molecule. mdpi.com The number and position of these substituents are critical factors. mdpi.com
Pharmacophore Modification : Altering the core structure by adding or modifying pharmacophores—the essential molecular features for biological activity—can enhance potency and selectivity. This has been explored in the design of derivatives intended as selective enzyme inhibitors or receptor antagonists. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models provide a quantitative correlation between the physicochemical properties of phenoxyacetate derivatives and their biological activities. nih.govnih.gov These models use parameters such as hydrophobicity (π), electronic effects (σ), and steric factors (Molar Refraction, MR) to predict the activity of novel compounds before synthesis, thereby streamlining the design process. nih.gov For example, a QSAR analysis of certain phenoxyacetic acid derivatives revealed that hydrophobic and electron-withdrawing substituents at specific positions on the phenylsulfonyl moiety were required to improve activity. nih.gov
Table 1: Key Parameters in the Rational Design of Phenoxyacetate Derivatives
| Design Parameter | Description | Influence on Compound Properties | Citation |
| Ring Substituents | Addition of functional groups (e.g., chlorine, methyl) to the phenyl ring. | Alters electronic distribution, lipophilicity, and steric profile, which can modify biological interactions and toxicity. | mdpi.com |
| Hydrophobicity (π) | The tendency of a molecule to repel water. It influences how a compound is absorbed, distributed, and metabolized. | Positive correlations have been found between hydrophobicity and the potency of certain phenoxyacetate derivatives. | nih.govnih.gov |
| Electronic Effects (σ) | The electron-donating or electron-withdrawing nature of substituents. | Can affect the molecule's reactivity and its ability to bind to biological targets. Electron-withdrawing groups can enhance activity in some derivatives. | nih.govnih.gov |
| Molar Refraction (MR) | A measure of the volume occupied by an atom or group of atoms (a steric parameter). | Can negatively correlate with activity, suggesting that bulky substituents in certain positions may hinder binding to a target site. | nih.gov |
This targeted approach allows for the creation of next-generation compounds with potentially enhanced efficacy, improved selectivity, and novel applications in various fields, from medicine to materials science. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The impact of AI and ML in this field is multifaceted:
High-Throughput Virtual Screening : Before physical synthesis, AI models can screen billions of virtual phenoxyacetate derivatives to identify candidates with a high probability of desired activity. nih.govnih.gov This process, known as virtual high-throughput screening (vHTS), drastically reduces the time and cost associated with traditional screening methods. nih.govucsf.edu Convolutional neural networks, a type of AI model, have demonstrated success in finding novel hits across various protein classes. nih.govnih.gov
Predictive Modeling : ML algorithms, particularly deep neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of new phenoxyacetate structures. nih.govastrazeneca.com This predictive power allows researchers to prioritize the synthesis of the most promising candidates. astrazeneca.com
De Novo Drug Design : Generative AI models can design entirely new phenoxyacetate-based molecules optimized for specific biological targets. These models learn the underlying rules of molecular structure and chemical synthesis to propose novel, viable compounds. drugtargetreview.com
Accelerated Data Analysis : AI can identify complex patterns and structure-activity relationships from large experimental datasets that may not be apparent to human researchers, providing deeper insights for compound optimization. ambrosiaventures.cogbo.com AI-driven iterative screening, where results from one batch of tests inform the selection for the next, has been shown to be significantly more efficient than conventional methods. gbo.com
Table 2: Applications of AI/ML in Phenoxyacetate Compound Discovery
| AI/ML Application | Function | Potential Impact on Research | Citation |
| Virtual Screening | Rapidly evaluates vast libraries of digital compounds against a biological target. | Dramatically reduces the number of compounds needing physical synthesis and testing, saving time and resources. | nih.govnih.gov |
| Predictive Toxicology | Forecasts the potential toxicity of novel compounds based on their molecular structure. | Helps eliminate potentially harmful compounds early in the discovery process. | oxfordglobal.com |
| QSAR Modeling | Develops complex models that correlate molecular structure with biological activity. | Enhances the ability to rationally design compounds with higher potency and specificity. | nih.gov |
| Synthetic Route Planning | Predicts viable and efficient chemical synthesis pathways for novel compounds. | Optimizes chemical production, potentially lowering costs and improving yields. | drugtargetreview.com |
Advancements in Spectroscopic Techniques for In-situ Analysis
Understanding the dynamics of chemical reactions is crucial for optimizing synthesis and studying degradation pathways. Advanced spectroscopic techniques now allow for in-situ (in the reaction mixture) monitoring, providing real-time data without the need for sample extraction. mt.comspectroscopyonline.com This capability is invaluable for studying the synthesis and transformation of sodium 2-phenoxyacetate and its derivatives.
Several spectroscopic methods are at the forefront of in-situ analysis:
FTIR and Raman Spectroscopy : In-situ Fourier-transform infrared (FTIR) and Raman spectrometers provide real-time information on molecular vibrations. mt.com This allows researchers to track the concentration of reactants, intermediates, and products throughout a reaction, offering deep insights into reaction kinetics and mechanisms. mt.comfu-berlin.de
NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural analysis. In-situ NMR can monitor the evolution of a chemical reaction over time, identifying transient intermediates and characterizing the formation of the final product within the reaction vessel itself. cardiff.ac.uk
UV-Visible Spectrophotometry : This technique is used for real-time monitoring of processes that involve a change in color or absorbance of UV-visible light. nih.gov It has been successfully used to optimize the electrochemical degradation of various compounds by tracking their decolorization rate in real-time. nih.gov
The integration of these techniques into a single, controlled platform enables a comprehensive, data-rich understanding of chemical processes. nih.gov This approach, often referred to as Process Analytical Technology (PAT), is critical for developing robust, efficient, and scalable synthetic routes for phenoxyacetate compounds. nih.gov
Table 3: Comparison of In-situ Spectroscopic Techniques for Phenoxyacetate Analysis
| Technique | Principle | Information Gained | Application Example | Citation |
| FTIR Spectroscopy | Measures the absorption of infrared light by molecular bonds. | Functional group analysis, concentration of reactants/products, reaction kinetics. | Monitoring the esterification step in the synthesis of a phenoxyacetate derivative. | mt.comfu-berlin.de |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Molecular structure, polymorphism, reaction progress. Complements FTIR, especially for aqueous systems. | Observing crystalline phase changes during the precipitation of sodium 2-phenoxyacetate. | spectroscopyonline.comfu-berlin.de |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed molecular structure, identification of intermediates, quantification of species. | Tracking the formation of a phenoxyacetate-based metal-organic framework in solution. | cardiff.ac.uk |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet and visible light. | Concentration of chromophoric species, reaction kinetics. | Monitoring the degradation rate of a colored phenoxyacetate derivative during remediation. | nih.gov |
Development of Eco-friendly Synthesis and Remediation Technologies
The principles of green chemistry are increasingly guiding the development of new synthetic and remedial processes to minimize environmental impact. For sodium 2-phenoxyacetate, this involves creating cleaner manufacturing methods and more efficient ways to degrade the compound if it becomes a contaminant.
Eco-Friendly Synthesis: Traditional synthesis methods for phenoxyacetic acid derivatives can involve the use of toxic organic solvents and produce significant amounts of waste. google.comgoogle.com Modern approaches focus on greener alternatives:
Aqueous Synthesis : Utilizing water as a reaction solvent instead of volatile organic compounds (VOCs) is a cornerstone of green chemistry. A patented method for preparing sodium phenoxyacetate uses an aqueous sodium hydroxide (B78521) solution, which is inexpensive, non-toxic, and allows for the direct crystallization of the product. google.com
Biocatalysis : Employing enzymes as catalysts offers a highly efficient and sustainable route for synthesis. Enzymatic cascades have been developed to produce phenylacetic acid (a related compound) from renewable feedstocks with high conversion rates and yields, demonstrating the potential for biocatalytic production of phenoxyacetate derivatives. researchgate.netnih.gov
Advanced Remediation Technologies: Phenoxyacetic acid derivatives have been used extensively in various applications, leading to potential environmental contamination that requires effective remediation strategies.
Advanced Oxidation Processes (AOPs) : AOPs are highly effective for breaking down persistent organic pollutants. Ozonation, for example, has been studied for the degradation of phenoxyacetic acid in aqueous solutions. researchgate.net Catalytic ozonation, where a catalyst is used to enhance the efficiency of ozone, can significantly improve the degradation and mineralization (conversion to CO2 and H2O) of organic compounds. mdpi.com
Table 4: Green Chemistry Approaches for Phenoxyacetate Compounds
| Approach | Area | Description | Advantages | Citation |
| Aqueous Solvents | Synthesis | Replacing organic solvents like toluene (B28343) or chlorobenzene (B131634) with water. | Reduces toxicity, improves safety, lowers cost, simplifies product isolation. | google.com |
| Biocatalysis | Synthesis | Using enzymes to catalyze the reaction, often from renewable starting materials. | High selectivity, mild reaction conditions, biodegradable catalysts, sustainable. | researchgate.netnih.gov |
| Catalytic Ozonation | Remediation | Using ozone in combination with a catalyst to degrade the compound in water. | High degradation efficiency, complete mineralization of the organic pollutant. | researchgate.netmdpi.com |
| Solvent/Wastewater Recycling | Synthesis | Implementing a closed-loop system where solvents and water are recovered and reused. | Drastically reduces waste emission and consumption of fresh resources. | google.com |
Q & A
Q. What are the recommended synthetic routes for sodium 2-phenoxyacetate in laboratory settings?
Sodium 2-phenoxyacetate is synthesized via neutralization of phenoxyacetic acid with sodium hydroxide under controlled pH conditions. Alternative methods involve using sodium hydride (NaH) in aprotic solvents (e.g., THF or DMF) to deprotonate phenoxyacetic acid, followed by purification via recrystallization. Reaction conditions such as temperature (40–60°C) and solvent choice significantly influence yield. For structurally similar esters, oxidation or substitution reactions using NaH/KOtBu have been documented .
Q. Which analytical techniques are optimal for characterizing sodium 2-phenoxyacetate and its derivatives?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (6.8–7.4 ppm) and carboxylate groups (~170 ppm).
- IR Spectroscopy : Peaks at ~1600 cm (C=O stretch) and ~1250 cm (C-O-C ether linkage) are diagnostic.
- Mass Spectrometry : High-resolution MS validates molecular mass (e.g., [M+Na] ion for sodium adducts).
- X-ray Diffraction : Resolves crystal structure ambiguities in derivatives .
Q. What safety protocols are critical when handling sodium 2-phenoxyacetate?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water. Avoid inhalation and use fume hoods during synthesis.
- Waste Disposal : Segregate acidic/organic waste and neutralize before disposal. Protocols for related sodium salts (e.g., sodium chloroacetate) emphasize avoiding environmental release .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields for sodium 2-phenoxyacetate synthesis?
Discrepancies often arise from solvent polarity, counterion effects, or competing side reactions (e.g., ester hydrolysis). Kinetic studies using in-situ FTIR or F NMR (for fluorinated analogs) can track intermediate formation. Computational modeling (DFT) further elucidates transition states and steric effects in nucleophilic substitution pathways .
Q. What strategies mitigate stability issues of sodium 2-phenoxyacetate in aqueous biological assays?
- pH Control : Maintain pH 7–8 to prevent carboxylate protonation or degradation.
- Buffering Agents : Use phosphate or Tris buffers to stabilize ionic strength.
- Stability Profiling : Conduct accelerated stability tests (40°C/75% RH) and monitor via HPLC-UV. Insights from sodium fluoroacetate studies highlight the role of ionic interactions in aqueous media .
Q. How can researchers address discrepancies in spectroscopic data for sodium 2-phenoxyacetate derivatives?
- Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm structural assignments.
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., unreacted phenoxyacetic acid).
- Solvent Effects : Compare spectra in deuterated vs. non-deuterated solvents to isolate solvent-induced shifts .
Q. What computational methods predict the reactivity of sodium 2-phenoxyacetate in nucleophilic reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distributions and predict sites for nucleophilic attack. For example, the carboxylate oxygen’s lone pairs are key nucleophilic centers. Solvent models (e.g., PCM) refine predictions for polar aprotic environments .
Methodological Considerations
- Synthetic Optimization : Screen NaH, NaOH, and NaOAc as bases to compare reaction efficiency.
- Toxicity Screening : Use in vitro assays (e.g., MTT) to assess cellular cytotoxicity, referencing protocols for sodium fluoroacetate .
- Data Reproducibility : Document solvent purity, reaction time, and temperature rigorously to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
